molecular formula C28H46O B190698 Brassicasterol CAS No. 474-67-9

Brassicasterol

Cat. No. B190698
CAS RN: 474-67-9
M. Wt: 398.7 g/mol
InChI Key: OILXMJHPFNGGTO-ZAUYPBDWSA-N
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Description

Brassicasterol is a 28-carbon sterol synthesized by several unicellular algae (phytoplankton) and some terrestrial plants, like rape . It has frequently been used as a biomarker for the presence of (marine) algal matter in the environment .


Synthesis Analysis

Brassicasterol is derived from sterols carrying the same side chain. The C27-BRs without substituent at C-24 are biosynthesized from cholesterol. The C28-BRs carrying either an α-methyl, β-methyl, or methylene group are derived from campesterol, 24-epicampesterol or 24-methylenecholesterol, respectively .


Molecular Structure Analysis

Brassicasterol has a molecular formula of C28H46O and a molecular weight of 398.7 g/mol . The molecule contains a total of 78 bonds .


Chemical Reactions Analysis

Brassicasterol has a hydroxyl (-OH) group and is frequently bound to other lipids including glycerols. Most analytical methods utilize a strong alkali (KOH or NaOH) to saponify the ester linkages .


Physical And Chemical Properties Analysis

Brassicasterol has a low water solubility and, as a consequence, a high octanol-water partition coefficient. This means that, in most environmental systems, brassicasterol will be associated with the solid phase .

Scientific Research Applications

Cholesterol-Lowering Effects

Brassicasterol is known for its ability to lower serum cholesterol levels, which can lead to cardiologic health benefits. This phytosterol effectively reduces serum LDL-cholesterol and atherosclerotic risk .

Anti-Inflammatory Properties

Recent studies have shown that Brassicasterol has anti-inflammatory effects. Animal and human studies report reductions in the levels of proinflammatory cytokines, including C-reactive protein, after consumption of dietary plant sterols .

Anti-Infective Properties

Brassicasterol has demonstrated therapeutic utility against herpes simplex virus type 1 (HSV-1) and Mycobacterium tuberculosis (Mtb). It also exhibits inhibitory properties against human angiotensin-converting enzyme (ACE), which plays a role in regulating blood pressure .

Cancer Cell Viability Reduction

This compound decreases the viability of cancer cells as well as normal cells in a time- and dose-dependent manner, suggesting potential applications in cancer treatment strategies .

Genetic Variance in Plants

Brassicasterol is involved in the genetic variance of certain traits in plants. Quantitative trait loci (QTL) have been detected for individual phytosterols, including Brassicasterol, which explain a significant portion of the total genetic variance of the respective trait .

Applications in Industry

Due to its beneficial effects, Brassicasterol has found applications in food, cosmetic, and pharmaceutical industries. It is used for its health-promoting properties and as an ingredient in various products .

Mechanism of Action

Target of Action

Brassicasterol, a type of phytosterol, has been found to exert therapeutic utility against several biological targets. It has shown significant activity against Herpes Simplex Virus type 1 (HSV-1) and Mycobacterium tuberculosis (Mtb) . Additionally, it has demonstrated a considerable inhibitory property against human angiotensin-converting enzyme (ACE) , which plays a dynamic role in regulating blood pressure .

Mode of Action

The exact mechanism of action of brassicasterol in human cells is still largely unknown. It is suggested that brassicasterol may interact with one or more of the numerous steroid-binding proteins . In the case of HSV-1 and Mtb, molecular docking analyses propose that the mechanisms by which brassicasterol induces anti-HSV-1 and anti-Mtb might be related to inhibiting vital enzymes involved in HSV-1 replication and Mtb cell wall biosynthesis .

Biochemical Pathways

Brassicasterol is a part of the brassinosteroids (BRs) group of phytohormones, which are essential for normal plant growth and development. They participate in the regulation of numerous vital physiological processes in plants, such as elongation, germination, photomorphogenesis, immunity, and reproductive organ development .

Pharmacokinetics

This can be influenced by several factors such as type, source, processing, preparation, delivery method, food matrix, dose, time of administration into the body, and genetic factors .

Result of Action

Brassicasterol has shown promising results in in vitro settings. It has demonstrated a remarkable antireplicative effect against HSV-1 . Moreover, it has shown an adequate level of antituberculosis activity against all examined Mtb strains . It also exhibits a significant inhibitory effect on human ACE .

Action Environment

Brassicasterol is often present in algae such as phytoplankton . In plant tissues, it occurs in five common forms: free sterols, fatty-acid esters (steryl ester), steryl glycosides, acylated steryl glycosides, and hydroxycinnamic acid steryl esters . The principal source of brassicasterol in the environment is from marine algae . Its relatively high concentration and stability allow it to be used in the assessment of the origin of organic matter in samples, especially sediments .

Safety and Hazards

Brassicasterol is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

properties

IUPAC Name

(3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h7-9,18-20,22-26,29H,10-17H2,1-6H3/b8-7+/t19-,20+,22-,23-,24+,25-,26-,27-,28+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OILXMJHPFNGGTO-ZAUYPBDWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](/C=C/[C@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197124
Record name Brassicasterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Brassicasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Brassicasterol

CAS RN

474-67-9
Record name Brassicasterol
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Record name Brassicasterol
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Record name Brassicasterol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ergosta-5,22(E)-dien-3β-ol
Source European Chemicals Agency (ECHA)
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Record name BRASSICASTEROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B0KG2XFOF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Brassicasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

150 - 151 °C
Record name Brassicasterol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0011181
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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